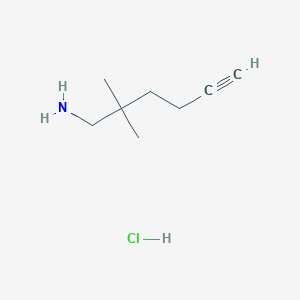![molecular formula C7H10Cl2N4 B1485413 (3H-咪唑并[4,5-c]吡啶-2-基)甲胺二盐酸盐 CAS No. 2140316-34-1](/img/structure/B1485413.png)
(3H-咪唑并[4,5-c]吡啶-2-基)甲胺二盐酸盐
描述
(3H-Imidazo[4,5-c]pyridin-2-yl)methanamine dihydrochloride is a chemical compound that belongs to the class of imidazopyridines. These compounds are characterized by an imidazole ring fused with a pyridine moiety. This particular compound has shown potential in various scientific research fields due to its unique structural properties and biological activities .
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its role as a modulator of biological pathways, particularly in enzyme inhibition.
Medicine: Explored for its potential as a therapeutic agent in treating diseases such as cancer and neurological disorders.
Industry: Utilized in the development of new materials and chemical processes
作用机制
Mode of Action
Compounds with similar structures have been found to inhibit intracellular akt activation and its downstream target (pras40) in vitro .
Biochemical Pathways
Based on its potential inhibition of akt activation, it may influence pathways related to cell survival, proliferation, and growth .
Result of Action
Similar compounds have been found to inhibit microtubule assembly formation in du-145 cells .
生化分析
Biochemical Properties
(3H-Imidazo[4,5-c]pyridin-2-yl)methanamine dihydrochloride plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, potentially acting as an inhibitor or activator. The compound’s imidazo[4,5-c]pyridine structure allows it to bind to specific sites on enzymes, altering their activity. For example, it may inhibit enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux .
Cellular Effects
The effects of (3H-Imidazo[4,5-c]pyridin-2-yl)methanamine dihydrochloride on various cell types and cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. By binding to specific receptors or enzymes, it can modulate signaling pathways, leading to changes in gene expression and metabolic activity . These effects can vary depending on the cell type and the concentration of the compound used.
Molecular Mechanism
At the molecular level, (3H-Imidazo[4,5-c]pyridin-2-yl)methanamine dihydrochloride exerts its effects through binding interactions with biomolecules. It may act as an enzyme inhibitor or activator, depending on the context. The compound’s structure allows it to fit into the active sites of enzymes, either blocking substrate access or facilitating enzyme activity . Additionally, it can influence gene expression by interacting with transcription factors or other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (3H-Imidazo[4,5-c]pyridin-2-yl)methanamine dihydrochloride can change over time. The compound’s stability and degradation rate can influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound can lead to sustained changes in cellular processes, which may be beneficial or detrimental depending on the context.
Dosage Effects in Animal Models
The effects of (3H-Imidazo[4,5-c]pyridin-2-yl)methanamine dihydrochloride vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular function and metabolism. Threshold effects have been observed, where a certain concentration is required to elicit a response. At high doses, the compound may exhibit toxic or adverse effects, highlighting the importance of dosage optimization in experimental settings.
Metabolic Pathways
(3H-Imidazo[4,5-c]pyridin-2-yl)methanamine dihydrochloride is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s ability to inhibit or activate specific enzymes can lead to changes in the overall metabolic profile of cells . These interactions are crucial for understanding the compound’s role in cellular metabolism and its potential therapeutic applications.
Transport and Distribution
The transport and distribution of (3H-Imidazo[4,5-c]pyridin-2-yl)methanamine dihydrochloride within cells and tissues are essential for its activity. The compound may interact with transporters or binding proteins that facilitate its movement across cellular membranes . Its localization and accumulation within specific cellular compartments can influence its effectiveness and potential side effects.
Subcellular Localization
The subcellular localization of (3H-Imidazo[4,5-c]pyridin-2-yl)methanamine dihydrochloride is critical for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its presence in particular subcellular locations can enhance or inhibit its interactions with biomolecules, thereby modulating its overall effects on cellular processes.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (3H-Imidazo[4,5-c]pyridin-2-yl)methanamine dihydrochloride typically involves the reaction of 2,3-diaminopyridine with an appropriate aldehyde or ketone under acidic conditions. The reaction proceeds through a cyclization process to form the imidazopyridine core .
Industrial Production Methods: In industrial settings, the production of this compound may involve the use of high-throughput synthesis techniques and automated reactors to ensure consistency and scalability. The reaction conditions are optimized to achieve high yields and purity, often involving the use of catalysts and controlled temperature and pressure conditions .
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: It can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, in solvents like ethanol or tetrahydrofuran.
Substitution: Halogenating agents, nucleophiles, in solvents like dichloromethane or acetonitrile.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazopyridine N-oxides, while reduction may produce amine derivatives.
相似化合物的比较
Imidazo[4,5-b]pyridine derivatives: These compounds share a similar core structure but differ in the position of the fused rings.
Imidazo[1,2-a]pyridine derivatives: These compounds have the imidazole ring fused at different positions compared to imidazo[4,5-c]pyridine.
Uniqueness: (3H-Imidazo[4,5-c]pyridin-2-yl)methanamine dihydrochloride is unique due to its specific structural configuration, which imparts distinct biological activities and chemical reactivity. Its ability to modulate specific molecular targets makes it a valuable compound in scientific research and potential therapeutic applications .
属性
IUPAC Name |
3H-imidazo[4,5-c]pyridin-2-ylmethanamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4.2ClH/c8-3-7-10-5-1-2-9-4-6(5)11-7;;/h1-2,4H,3,8H2,(H,10,11);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJDNAYUDWWEBDI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC2=C1N=C(N2)CN.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10Cl2N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![{[1-(cyclopropylmethyl)-1H-pyrazol-4-yl]methyl}(methyl)amine dihydrochloride](/img/structure/B1485331.png)
![3-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}propan-1-amine](/img/structure/B1485333.png)
amine hydrochloride](/img/structure/B1485337.png)




amine hydrochloride](/img/structure/B1485344.png)
![3-{1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-pyrazol-4-yl}propanoic acid](/img/structure/B1485346.png)
![3-[4-(2-aminoethyl)-1H-pyrazol-1-yl]propanenitrile](/img/structure/B1485348.png)

![2-Acetamido-3-{spiro[3.3]heptan-2-yl}propanoic acid](/img/structure/B1485352.png)

